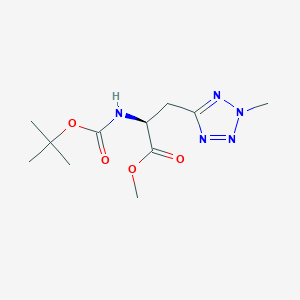![molecular formula C12H13NO B14908454 [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a pyrrole ring substituted with a 4-methylphenyl group and a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol typically involves the condensation of a 4-methylphenyl-substituted pyrrole precursor with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, depending on the desired reaction conditions and yield optimization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. The use of catalysts and solvents that are both effective and environmentally friendly is a key consideration in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring and the pyrrole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrroles.
Aplicaciones Científicas De Investigación
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: can be compared with other similar compounds, such as:
Pyrazoles: Similar heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms.
Imidazoles: Another class of heterocycles with a five-membered ring containing two nitrogen atoms at non-adjacent positions.
Indoles: Compounds with a fused ring structure consisting of a benzene ring fused to a pyrrole ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both a methanol group and a 4-methylphenyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-8,14H,9H2,1H3 |
Clave InChI |
DLEOMXXGHJMRLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)


![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)


![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)




